molecular formula C10H17N3O2S B1383454 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1697594-49-2

2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1383454
CAS No.: 1697594-49-2
M. Wt: 243.33 g/mol
InChI Key: FFRRRUARUTWDEW-UHFFFAOYSA-N
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Description

2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C10H17N3O2S and a molecular weight of 243.33 g/mol . It belongs to the important chemical class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2 or -SO2NR2) . Sulfonamides represent a privileged scaffold in medicinal chemistry, renowned for their diverse pharmacological activities. These activities often arise from their ability to act as potent inhibitors of enzymes like carbonic anhydrase (CA) and dihydropteroate synthetase . This makes sulfonamide-based compounds valuable tools for researching a wide range of disease states, including glaucoma, epilepsy, edema, and cancer . The specific molecular architecture of this compound, which features dual dimethylamino groups and an amine substituent on the benzene ring, suggests significant potential for drug discovery efforts. This structure allows researchers to investigate the "tail approach" in molecular design, where the appended groups are modified to modulate the compound's interaction with biological targets and optimize properties like selectivity and potency . As a benzenesulfonamide derivative, it serves as a key intermediate for the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-amino-3-(dimethylamino)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-12(2)8-6-5-7-9(10(8)11)16(14,15)13(3)4/h5-7H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRRRUARUTWDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)S(=O)(=O)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697594-49-2
Record name 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide
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Preparation Methods

Direct Sulfonamide Synthesis via Aromatic Amines

Methodology:

  • Starting with 2-amino-1,3-dimethylbenzene (or a similar aromatic amine), the synthesis involves sulfonation with a sulfonyl chloride derivative, such as N,N-dimethylbenzenesulfonyl chloride .
  • The reaction typically occurs in an inert solvent like dichloromethane or pyridine at low temperatures (0–25°C) to control reactivity.
  • The process yields the sulfonamide via nucleophilic attack of the amino group on the sulfonyl chloride, forming a stable sulfonamide linkage.

Research Data:

  • In a patent (WO2009037718A2), a process involves reacting a methylated aromatic amine with a sulfonyl chloride in the presence of a base, such as pyridine, at ambient temperatures, resulting in the sulfonamide core with high efficiency.

Synthesis via Enaminone Intermediates

Methodology:

  • An alternative approach involves synthesizing enaminone intermediates bearing the dimethylamino group, which can then be cyclized or functionalized to yield the target sulfonamide.
  • For example, the enaminone E-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one can be prepared by condensing 3,4-dimethoxyacetophenone with dimethylformamide-dimethylacetal in dry xylene, followed by sulfonamide formation via reaction with sulfonyl chlorides or related reagents.

Advantages:

  • This method allows for regioselective introduction of amino groups and facilitates subsequent modifications.
  • It has been demonstrated to produce high yields of intermediates suitable for further derivatization.

Multi-step Synthesis via Heterocyclic Intermediates

Methodology:

  • Synthesis of heterocyclic intermediates such as quinoxalines or indoles bearing amino and dimethylamino groups, which are then sulfonated or functionalized.
  • For instance, the preparation of 3-(2-(dimethylamino)ethyl)-N-methyl-1H-indole-5-methane sulfonamide involves initial formation of indole derivatives, followed by sulfonylation and subsequent amino group modifications.

Research Findings:

  • The process involves reacting indole derivatives with sulfonyl chlorides in solvents like ethyl acetate or dichloromethane , often under reflux, to install the sulfonamide group.
  • Subsequent methylation or amino substitution steps are performed using methyl iodide or formaldehyde derivatives.

Specific Data Table of Preparation Methods

Methodology Starting Material Key Reagents Solvent Conditions Yield Notes
Direct sulfonylation Aromatic amine (e.g., 2-amino-1,3-dimethylbenzene) N,N-Dimethylbenzenesulfonyl chloride Pyridine or dichloromethane 0–25°C, 1–4 hours 70–85% Controlled temperature to prevent overreaction
Enaminone route 3,4-Dimethoxyacetophenone Dimethylformamide-dimethylacetal Dry xylene Reflux 24 hours 66% Facilitates regioselective substitution
Heterocyclic intermediates Indole derivatives Sulfonyl chlorides, methylating agents Ethyl acetate, dichloromethane Reflux, room temp 60–75% Suitable for complex substitution patterns

Research Findings and Notes

  • Patents such as WO2009037718A2 describe efficient processes involving polyphosphoric acid esters and dichloromethane to functionalize aromatic cores, emphasizing temperature control and extraction techniques to optimize yield.
  • Studies utilizing enaminone intermediates demonstrate the importance of stereochemistry, with the E and Z configurations influencing the final product's form and biological activity.
  • The synthesis of sulfonamide derivatives often involves reaction with sulfonyl chlorides in the presence of bases like pyridine, with reaction conditions tailored to prevent side reactions and improve purity.
  • The multi-step approach allows for customization of substituents, enabling the synthesis of various derivatives, including salts and succinate forms, which may enhance solubility and bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide has potential applications as an antimicrobial agent . Its structure allows it to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folic acid synthesis. By inhibiting enzymes that utilize PABA, this compound can exert antimicrobial effects similar to other sulfonamides like sulfamethoxazole and sulfadiazine.

Case Study : Research has demonstrated that sulfonamides can effectively inhibit various carbonic anhydrase (CA) isozymes, which are critical in regulating physiological pH levels and fluid balance. The specific interactions of this compound with CA isozymes suggest potential therapeutic applications in treating conditions such as glaucoma and edema.

Biological Research

The compound is utilized in studies involving enzyme inhibition and protein interactions . Its ability to interact with biological targets makes it valuable for investigating metabolic pathways and enzyme mechanisms.

Example Application :

  • In cellular biology, it serves as a non-ionic organic buffering agent used in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal cell growth conditions .

Industrial Applications

Beyond its medicinal uses, this compound is also explored in the production of dyes and pigments due to its vibrant color properties derived from its aromatic structure. The sulfonamide group enhances its solubility in water, making it suitable for various formulations.

Mechanism of Action

The mechanism of action of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonamides

4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide (CAS 41608-75-7)

  • Structure: Positions 1 (sulfonamide), 4 (amino), and 3 (hydroxy).
  • Key Differences: The hydroxyl group at position 3 introduces stronger hydrogen-bonding capacity compared to the dimethylamino group in the target compound. This increases hydrophilicity but reduces steric bulk.
  • Applications: Hydroxy-substituted sulfonamides are often explored in medicinal chemistry for antibacterial activity, whereas dimethylamino-substituted derivatives may prioritize electronic modulation for catalysis or materials science .

Sulfaphenazole (4-Amino-N-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide)

  • Structure: Position 4 (amino) and a bulky heterocyclic substituent on the sulfonamide nitrogen.
  • Key Differences : The heterocyclic group enhances steric hindrance, limiting rotational freedom and binding to biological targets (e.g., enzymes). In contrast, the N,N-dimethyl group in the target compound simplifies steric interactions but reduces specificity .
Dimethylamino-Containing Analogues

2-Amino-3-(((E)-4-(dimethylamino)benzylidene)amino)maleonitrile

  • Structure: A Schiff base with a dimethylamino-substituted benzylidene group.
  • Key Differences: The dimethylamino group here enhances π-conjugation in the benzylidene moiety, enabling fluorescence and nonlinear optical (NLO) properties. The target compound’s sulfonamide group lacks such extended conjugation but offers hydrogen-bonding sites .

Ethyl 4-(Dimethylamino)benzoate

  • Structure: Ester with a dimethylamino group at position 4.
  • Key Differences: The ester group increases hydrophobicity, while the dimethylamino group acts as an electron donor in polymerization initiators. The target compound’s sulfonamide group provides higher polarity, favoring solubility in aqueous systems .
Reactivity and Electronic Effects
  • Hydrogen Bonding : The target compound’s sulfonamide group can participate in hydrogen bonding (e.g., N–H···O interactions), but N,N-dimethylation reduces this capacity compared to primary sulfonamides like Sulfaphenazole .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Substituents (Positions) Molecular Weight Key Properties
Target Compound C₁₀H₁₆N₄O₂S 1-SO₂N(CH₃)₂, 2-NH₂, 3-N(CH₃)₂ 280.33 g/mol Moderate solubility in polar solvents; potential H-bond acceptor
4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide C₈H₁₂N₂O₃S 1-SO₂N(CH₃)₂, 4-NH₂, 3-OH 216.26 g/mol Higher hydrophilicity due to -OH group
Ethyl 4-(Dimethylamino)benzoate C₁₁H₁₅NO₂ 4-N(CH₃)₂, COOEt 193.24 g/mol Hydrophobic; UV absorption at ~300 nm

Table 2: Reactivity in Polymerization Initiators

Compound Role in Resins Degree of Conversion (DC) Influence of Additives
Ethyl 4-(Dimethylamino)benzoate Co-initiator High DC (~80%) Less influenced by DPI*
2-(Dimethylamino)ethyl methacrylate Co-initiator Moderate DC (~60%) Enhanced by DPI
Target Compound Not reported N/A Potential as electron donor

*DPI = Diphenyliodonium hexafluorophosphate .

Biological Activity

2-Amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, commonly known as a sulfonamide compound, is notable for its biological activities, particularly in medicinal chemistry. This compound has been investigated for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities. The following sections provide a detailed review of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17N3O2S
  • Molecular Weight : 229.33 g/mol
  • CAS Number : 1697594-49-2

The compound features a benzene ring with amino and dimethylamino substituents alongside a sulfonamide group, which is crucial for its biological interactions.

The mechanism of action of this compound primarily involves:

  • Enzyme Inhibition : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound exhibits antimicrobial effects , particularly against Gram-positive bacteria.
  • Anticancer Activity : Preliminary studies suggest that this compound may also interfere with cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, are effective against a variety of bacterial strains. A study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating significant cytotoxicity .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A comparative analysis was conducted on various sulfonamide derivatives, including this compound.
    • Results indicated that it was particularly effective against resistant strains of bacteria, suggesting its potential use in treating infections where traditional antibiotics fail .
  • Cancer Research :
    • A study evaluated the effect of this compound on apoptosis in cancer cells.
    • Findings revealed that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, supporting the hypothesis that it induces apoptosis in malignant cells .

Table 1: Antimicrobial Activity of Related Sulfonamides

Compound NameMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
Sulfanilamide16Escherichia coli
Trimethoprim4Klebsiella pneumoniae

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa12Cell cycle arrest
A54920Inhibition of proliferation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a substituted aniline derivative. For example, reacting 3-(dimethylamino)-2-aminophenol with N,N-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonation or oxidation of the amino group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can researchers characterize the molecular structure of this compound to confirm regiochemistry and functional group integrity?

  • Methodological Answer : Use a combination of 1H/13C-NMR to identify proton environments (e.g., dimethylamino protons at ~2.8–3.2 ppm, aromatic protons split by substituents) and FT-IR to confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves regiochemistry ambiguities, particularly the positions of amino and dimethylamino groups on the benzene ring .

Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?

  • Methodological Answer : Employ HPLC-MS/MS with a C18 column and acetonitrile/water mobile phase to quantify purity (>95% recommended for biological assays). Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with UV-Vis spectroscopy (λmax ~260–280 nm for aromatic systems) monitor degradation. For hygroscopicity, dynamic vapor sorption (DVS) analysis is advised .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites for electrophilic substitution. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., carbonic anhydrase IX for anticancer studies) predicts binding affinities. QSAR models trained on sulfonamide libraries optimize substituent effects on solubility and potency .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or mass fragments)?

  • Methodological Answer : For ambiguous NMR signals, 2D-COSY and HSQC experiments clarify coupling networks. Isotopic labeling (e.g., 15N for amino groups) aids in assigning nitrogen environments. If MS/MS fragments deviate from expected patterns, tandem mass spectrometry with collision-induced dissociation (CID) reanalyzes fragmentation pathways. Cross-validate with synthetic intermediates to trace by-products .

Q. How do solvent and pH conditions affect the compound’s tautomeric equilibria or aggregation behavior in solution?

  • Methodological Answer : Conduct pH-dependent UV-Vis titrations (pH 2–12) to monitor tautomeric shifts (e.g., amino ↔ imino forms). Dynamic light scattering (DLS) detects aggregation in polar aprotic solvents (e.g., DMSO). For pH-sensitive applications (e.g., drug delivery), use NMR titration to measure pKa values of ionizable groups .

Q. What experimental designs optimize catalytic systems for asymmetric modifications of the sulfonamide scaffold?

  • Methodological Answer : Apply Design of Experiments (DoE) to screen chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvents. Kinetic resolution studies with enantioselective HPLC (Chiralpak IA column) quantify enantiomeric excess. Transition-state modeling (e.g., Gaussian 16) identifies steric/electronic factors influencing selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide
Reactant of Route 2
2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide

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